molecular formula C12H20N4O B1488651 1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one CAS No. 1282882-43-2

1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one

Cat. No.: B1488651
CAS No.: 1282882-43-2
M. Wt: 236.31 g/mol
InChI Key: SGKAVXSIHWHMHI-UHFFFAOYSA-N
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Description

1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Biological Activity

1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one, also known as compound 1247603-67-3, is a synthetic molecule with potential therapeutic applications. Its structure features a piperidine ring and a pyrazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H18N4O
  • Molecular Weight : 222.29 g/mol
  • CAS Number : 1247603-67-3

The biological activity of this compound is attributed to its interaction with various biological targets. The piperidine and pyrazole components are known to influence several pathways:

In Vitro Studies

In vitro assays have been conducted to assess the antibacterial and enzyme inhibitory activities of similar compounds. For instance, derivatives of piperidine have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . Although specific studies on this compound are scarce, its structural analogs suggest potential efficacy.

In Vivo Studies

Limited in vivo studies have investigated the pharmacokinetics and therapeutic effects of compounds with similar structures. For example, compounds exhibiting piperidine or pyrazole functionalities were evaluated for their effects on heart rate and blood pressure in animal models, revealing a spectrum of cardiovascular responses .

Case Studies

Several case studies highlight the biological relevance of piperidine and pyrazole-containing compounds:

Study ReferenceCompoundBiological ActivityFindings
Pyrazole DerivativeAntitumorIC50 values ranged from 5.7 to 62.6 μM against p300 HAT
Piperidine DerivativeAChE InhibitionSignificant inhibition observed in enzyme assays
Cardiac AgentInotropic EffectGreater effects noted in rat hearts compared to guinea pig hearts

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-10(16-6-2-5-14-16)12(17)15-7-3-11(9-13)4-8-15/h2,5-6,10-11H,3-4,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKAVXSIHWHMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CN)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.